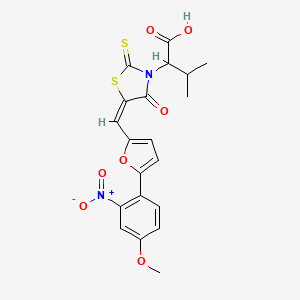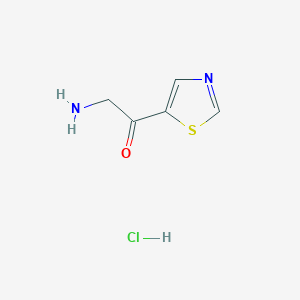![molecular formula C22H20N2O5S B2953022 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide CAS No. 954715-07-2](/img/structure/B2953022.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide is a synthetic compound notable for its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide often begins with the synthesis of individual components such as benzo[d][1,3]dioxole, pyrrolidinone, and naphthalene-2-sulfonamide. Common synthetic routes involve:
Formation of the benzo[d][1,3]dioxol-5-yl group.
Synthesis of the pyrrolidinone ring through cyclization reactions.
Introduction of the naphthalene-2-sulfonamide functionality via sulfonation and subsequent amide bond formation.
Conditions such as controlled temperature (generally ranging from 0°C to 100°C), catalysts (e.g., Lewis acids), and solvents (e.g., toluene, dichloromethane) are meticulously selected to optimize yield and purity.
Industrial Production Methods: Industrial production scales up the laboratory methods, employing reactors for large-scale synthesis. Parameters like pressure, mixing rates, and continuous flow systems are fine-tuned to ensure consistency and efficiency. The choice of solvent, purification techniques (like crystallization or chromatography), and waste management are crucial for the economic feasibility and environmental safety of the production process.
Chemical Reactions Analysis
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide undergoes various chemical reactions including:
Oxidation:Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
This reaction often leads to the formation of carboxyl derivatives or sulfone groups.
Involves reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Leads to the reduction of carbonyl groups to alcohols or amines.
Nucleophilic substitution reactions can occur at the sulfonamide moiety using nucleophiles like amines or thiols.
The reaction conditions often include mild bases and polar aprotic solvents (e.g., DMSO or DMF).
Oxidation typically yields carboxylic acids or sulfonic acids.
Reduction forms alcohols or secondary amines.
Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a precursor or intermediate in the synthesis of complex organic molecules.
Acts as a reagent in asymmetric synthesis and catalysis.
Studied for its interaction with enzymes and proteins, potentially serving as a biochemical probe.
Investigated for its inhibitory effects on specific biological pathways.
Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Studied in pre-clinical trials for its anti-inflammatory, antiviral, or anticancer properties.
Utilized in the development of advanced materials, including polymers and specialty coatings.
Applied in the design of molecular sensors and electronic devices.
Mechanism of Action
The compound's mechanism of action primarily involves:
Binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Interacting with cellular pathways, potentially influencing signal transduction, gene expression, or metabolic processes.
Targets may include kinases, proteases, or ion channels.
Pathways influenced by the compound can involve inflammatory responses, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide is unique due to its structural features and diverse applications.
Similar Compounds:N-(2-naphthyl)-sulfonamides: Less complex, used in simpler applications.
Benzo[d][1,3]dioxol-containing compounds: Often used in fragrance and flavor industries, with limited biological applications.
Pyrrolidinone derivatives: Common in pharmaceuticals, but lacking the multifunctional versatility of the target compound.
This compound stands out for its potential across multiple scientific and industrial domains, driven by its intricate structure and reactivity.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-22-9-15(13-24(22)18-6-8-20-21(11-18)29-14-28-20)12-23-30(26,27)19-7-5-16-3-1-2-4-17(16)10-19/h1-8,10-11,15,23H,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVZLVWHSIXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2952940.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2952945.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![N-[(3-CHLOROPHENYL)METHYL]-2-[5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2952950.png)

![2-((4-fluorophenyl)thio)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2952957.png)


![Ethyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2952961.png)

